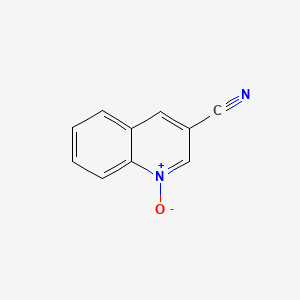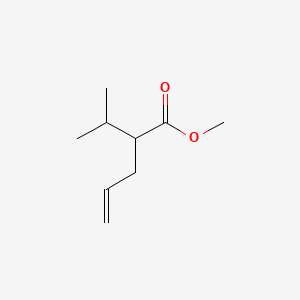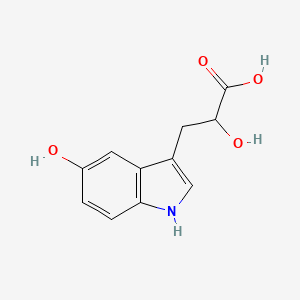
2-(2,4-Diaminophenoxy)ethanol
Übersicht
Beschreibung
Synthesis Analysis
2-(2,4-Diaminophenoxy)ethanol has been synthesized through various chemical pathways. For example, one method involves the esterification and reduction from 2-(4-chlorophenyl)acetic acid, yielding high purity compounds under optimized conditions such as room temperature esterification for 3 hours and reduction at 75°C for 5 hours, achieving yields over 95% (Yang Lirong, 2007).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by various spectroscopic techniques, including 1H NMR and MS. These techniques help in confirming the structural integrity and purity of the synthesized compounds.
Chemical Reactions and Properties
This compound undergoes various chemical reactions due to its functional groups. It has been evaluated for genetic activity and showed no mutagenicity in different assays, indicating a negative genetic activity in vitro and in vivo (D. Brusick et al., 1982). Moreover, its lack of genotoxic properties has been confirmed in other studies, reinforcing its safety profile in genetic terms (G. Kalopissis, 1981).
Wissenschaftliche Forschungsanwendungen
Haarfärbemittel
2-(2,4-Diaminophenoxy)ethanol: wird hauptsächlich als Bestandteil von Haarfärbemitteln verwendet. Es wirkt als Farbstoff und liefert den gewünschten Farbton, wenn es mit anderen Verbindungen kombiniert wird. Studien haben gezeigt, dass es keine genotoxischen Eigenschaften besitzt, was es zu einer sichereren Option im Vergleich zu anderen Haarfärbemittel-Inhaltsstoffen macht .
Genetische Toxikologie
In der Biotechnologie und genetischen Toxikologie wurde This compound auf seine genetische Aktivität hin untersucht. Es wurde in vitro mit dem Ames-Test und in vivo mit dem dominant-letalen Mausassay und dem Maus-Flecken-Test zur Detektion somatischer Mutationen getestet und zeigte keine signifikanten genotoxischen Effekte .
Material Sicherheit und Handhabung
In der Materialwissenschaft ist die Handhabung und Sicherheitsinformation von This compound von entscheidender Bedeutung. Es wird bei Raumtemperatur gelagert und wird mit spezifischen Sicherheitshinweisen geliefert, wie z. B. Hautreizungen oder schwere Augenreizungen. Diese Informationen sind entscheidend für Forscher, die mit der Chemikalie in einem Labor arbeiten .
Analytische Chemie
This compound: wird in der analytischen Chemie als Referenzstandard verwendet. Seine genau definierten Eigenschaften, wie z. B. Molekulargewicht und Struktur, ermöglichen es, bei der Kalibrierung von Instrumenten und der Validierung von Analysemethoden verwendet zu werden .
Kosmetikprodukte
In der Kosmetikindustrie findet sich This compound in Haarfärbeprodukten. Es ist in verschiedenen Kosmetik-Inhaltsstoffdatenbanken aufgeführt und wird wegen seiner Haarfärbeeigenschaften verwendet. Die Verbindung ist reguliert und fungiert hauptsächlich als Haarfärbemittel .
Umweltwissenschaften
Die Umweltauswirkungen von This compound werden untersucht, um sein Verhalten und seine Auswirkungen auf die Umwelt zu verstehen. Dazu gehören seine Klassifizierung, regulatorische Aktivitäten und Hauptverwendungen, die für Umwelt-Risikobewertungen unerlässlich sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGNFONICRLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0073619 | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70643-19-5 | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions the interaction of aromatic amines with ATP. Could you elaborate on the significance of this interaction in a biological context?
A1: Adenosine triphosphate (ATP) is a crucial molecule in living organisms, acting as the primary energy currency for cellular processes. Aromatic amines, a class of compounds with an amine group attached to an aromatic ring, are often found in biologically active molecules. While the study focuses on quantitative analysis rather than specific biological effects, understanding how aromatic amines interact with ATP can provide insights into potential mechanisms of action. For example, if an aromatic amine binds strongly to ATP, it could interfere with ATP-dependent enzymes or signaling pathways, potentially impacting cellular functions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
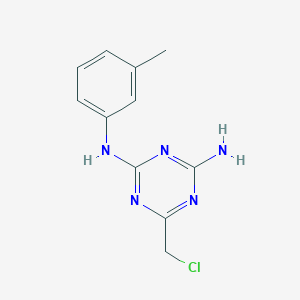
![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)
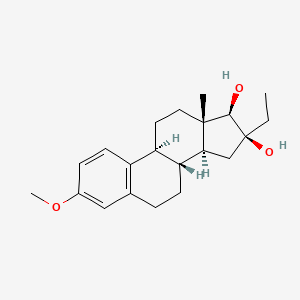

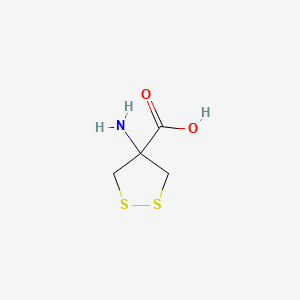
![(10R)-4-Hydroxy-3,5,14-trimethoxy-18-methyl-18-azatetracyclo[8.5.3.01,11.02,7]octadeca-2,4,6,11,14-pentaen-13-one](/img/structure/B1213622.png)

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)
